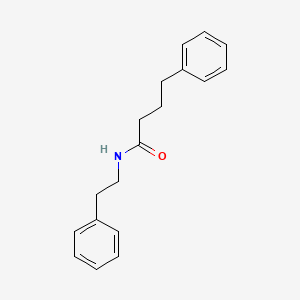

4-phenyl-N-(2-phenylethyl)butanamide

Vue d'ensemble

Description

4-phenyl-N-(2-phenylethyl)butanamide is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function . It has a molecular weight of 267.37 .

Molecular Structure Analysis

The InChI code for 4-phenyl-N-(2-phenylethyl)butanamide is1S/C18H21NO/c20-18(13-7-12-16-8-3-1-4-9-16)19-15-14-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20) . This indicates the molecular structure of the compound. Chemical Reactions Analysis

The metabolic pathways of 4-phenyl-N-(2-phenylethyl)butanamide can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation. Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Physical And Chemical Properties Analysis

4-phenyl-N-(2-phenylethyl)butanamide is a powder at room temperature .Applications De Recherche Scientifique

Tyrosinase and Melanin Inhibition

4-phenyl-N-(2-phenylethyl)butanamide derivatives have been synthesized and evaluated for their inhibitory potential against Mushroom tyrosinase. One compound, in particular, exhibited significant inhibitory potential, suggesting potential applications in depigmentation treatments. These derivatives also showed minimal cytotoxicity, making them candidates for safe depigmentation drugs (Raza et al., 2019).

Anticonvulsant Activity

Hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)butanamides have been synthesized and found to exhibit broad-spectrum anticonvulsant activities. These compounds are hybrids of well-known antiepileptic drugs, showing effectiveness in various preclinical seizure models and demonstrating a good safety profile (Kamiński et al., 2015).

Enzymatic Catalysis and Reaction Kinetics

Butanamides, including those structurally related to 4-phenyl-N-(2-phenylethyl)butanamide, have been used as catalysts or reactants in various chemical syntheses. These include asymmetric Grignard cross-coupling reactions and the synthesis of functionalized cyclopropanes, highlighting their versatility in organic synthesis (Hayashi et al., 1981); (Tanaka et al., 1987).

Antimicrobial and Anticancer Activities

Specific butanamide derivatives have been synthesized and characterized for their biological activities. These compounds have shown promising antimicrobial, anticancer, and antileishmanial activities, as well as interactions with DNA. This underscores their potential in the development of new therapeutic agents (Sirajuddin et al., 2015).

Urease Inhibition

Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and screened for their inhibitory potential against the urease enzyme. These compounds are potent inhibitors, suggesting potential applications in therapeutic drug design against diseases related to urease activity (Nazir et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

4-phenyl-N-(2-phenylethyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c20-18(13-7-12-16-8-3-1-4-9-16)19-15-14-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBHSHACXLQYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330868 | |

| Record name | 4-phenyl-N-(2-phenylethyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194620 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-phenyl-N-(2-phenylethyl)butanamide | |

CAS RN |

83697-66-9 | |

| Record name | 4-phenyl-N-(2-phenylethyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2642863.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2642864.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2642867.png)

![(2S,3R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B2642878.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2642881.png)